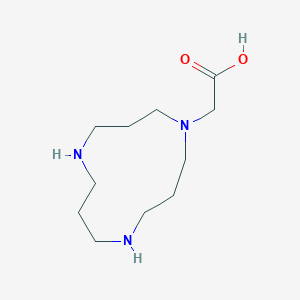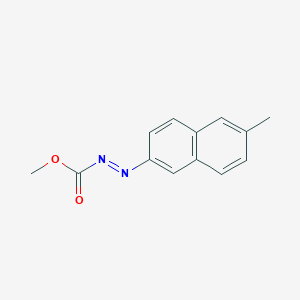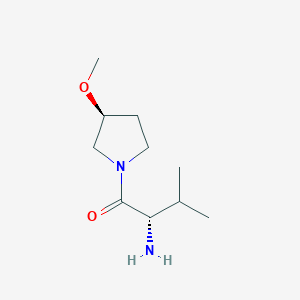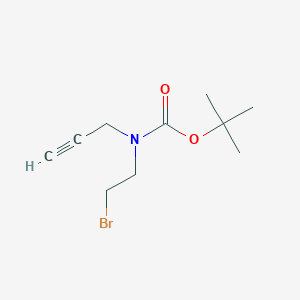
2-(1,5,9-Triazacyclododecan-1-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,5,9-Triazacyclododecan-1-yl)acetic acid is a compound that belongs to the class of triazacyclododecanes These compounds are known for their unique cyclic structure containing nitrogen atoms, which makes them interesting for various chemical and biological applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,5,9-Triazacyclododecan-1-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of azidoacetamides with β-ketoesters and acetylacetone, leading to the formation of triazole rings . This reaction is usually carried out under metal-free conditions, making it environmentally friendly.
Industrial Production Methods
Industrial production of this compound may involve multi-step processes starting from readily available raw materials. The process often includes the preparation of intermediate compounds, followed by cyclization and functionalization steps. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity.
化学反应分析
Types of Reactions
2-(1,5,9-Triazacyclododecan-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学研究应用
2-(1,5,9-Triazacyclododecan-1-yl)acetic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying metalloproteins and enzymes.
Industry: The compound’s unique properties make it valuable in developing new materials and catalysts for industrial processes.
作用机制
The mechanism of action of 2-(1,5,9-Triazacyclododecan-1-yl)acetic acid involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, such as enzymes and receptors, modulating their activity. The compound’s cyclic structure and nitrogen atoms play a crucial role in its binding affinity and specificity .
相似化合物的比较
Similar Compounds
1,5,9-Triazacyclododecane: This compound shares the cyclic structure but lacks the acetic acid moiety.
1,4,7-Triazacyclononane: A smaller ring structure with similar nitrogen atoms.
Cyclen (1,4,7,10-Tetraazacyclododecane): A related compound with four nitrogen atoms in the ring.
Uniqueness
This functional group allows for further derivatization and increases the compound’s versatility in various chemical and biological contexts .
属性
分子式 |
C11H23N3O2 |
|---|---|
分子量 |
229.32 g/mol |
IUPAC 名称 |
2-(1,5,9-triazacyclododec-1-yl)acetic acid |
InChI |
InChI=1S/C11H23N3O2/c15-11(16)10-14-8-2-6-12-4-1-5-13-7-3-9-14/h12-13H,1-10H2,(H,15,16) |
InChI 键 |
WGROWHCEISBIJK-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCCN(CCCNC1)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11754321.png)

![[6-[[(3R)-oxolan-3-yl]oxymethyl]pyridin-2-yl]methanamine](/img/structure/B11754344.png)
![(3-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol](/img/structure/B11754350.png)



![[(2,3-difluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11754368.png)
![(R)-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-ol](/img/structure/B11754381.png)
![Imidazo[1,2-A]pyridin-8-ylboronic acid](/img/structure/B11754385.png)

![(E)-N-[2-(heptylamino)-2-methylpropylidene]hydroxylamine](/img/structure/B11754394.png)
![(4R,10R)-7-hydroxy-4,8,11,11-tetramethyl-15-methylidenetetracyclo[7.6.0.02,6.010,12]pentadeca-1,6,8-trien-3-one](/img/structure/B11754398.png)

